8-Azapurine

Übersicht

Beschreibung

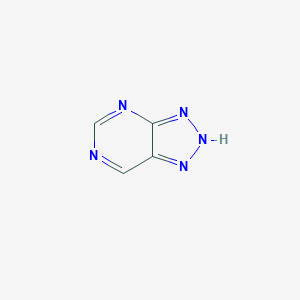

8-Azapurine, also known as this compound, is a useful research compound. Its molecular formula is C4H3N5 and its molecular weight is 121.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.59 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Azapurine derivatives have been extensively studied for their potential as therapeutic agents. Their bioisosteric relationship with purines allows them to interact with various biological targets.

Antitumor Activity

Research indicates that 8-azapurines exhibit promising antitumor properties. Various substituted 8-azapurines have been synthesized and tested for their efficacy against different cancer cell lines. For instance, studies have shown that certain derivatives act as inhibitors of enzymes involved in tumor growth, such as adenosine deaminase and xanthine oxidase, demonstrating their potential as anticancer agents .

Antiviral Properties

The antiviral activity of 8-azapurines has been highlighted in multiple studies. Notably, derivatives such as 9-hydroxyethoxymethyl-8-azapurine have shown effectiveness against DNA viruses, including herpes simplex and vaccinia virus, both in vitro and in vivo . These compounds inhibit viral replication and could serve as a basis for developing new antiviral medications.

Bioimaging Applications

The photophysical properties of 8-azapurines make them suitable for bioimaging applications. Their ability to fluoresce under specific conditions allows for their use as fluorescent probes in biological systems.

Fluorescent Probes

Recent studies have demonstrated that 8-azapurines can be utilized as fluorescent probes for nucleic acid research and enzymatic assays. For example, derivatives have been designed that selectively accumulate in cellular membranes and organelles like the Golgi complex . These properties facilitate the tracking of cellular processes in real-time through fluorescence microscopy.

Enzymatic Synthesis

Enzymatic methods have been developed to synthesize highly fluorescent ribosides of 8-azapurines using purine nucleoside phosphorylase (PNP) as a catalyst. This approach allows for the production of ribosides with tailored fluorescent properties, enhancing their applicability in bioimaging .

Case Studies and Research Findings

Conclusions

The applications of this compound span across medicinal chemistry, bioimaging, and enzymatic research, showcasing its versatility as a scaffold for developing novel therapeutic agents and research tools. Ongoing research continues to uncover new derivatives with enhanced properties, further solidifying the compound's role in advancing scientific knowledge and medical applications.

Analyse Chemischer Reaktionen

Reversible Hydration Reactions

The cationic forms of 8-azapurine derivatives undergo reversible water addition across the 1,6-double bond. Nuclear magnetic resonance (NMR) studies demonstrate this hydration equilibrium:

| Compound | (s) | (s) | Equilibrium Constant () |

|---|---|---|---|

| This compound cation | 4.9 | 0.18 | 27.2 |

| 2-Methyl-8-azapurine | 0.27 | 0.03 | 9.0 |

Data from rapid-reaction kinetics at 20°C

This hydration produces 1,6-dihydro-6-hydroxy derivatives, with the neutral species remaining anhydrous. The process exhibits pH dependence, with full hydration occurring below pH 3.5 .

Enzymatic Ribosylation

Purine nucleoside phosphorylase (PNP) catalyzes ribosylation at multiple nitrogen centers:

| Enzyme Source | Primary Site | Secondary Sites | Catalytic Efficiency (, Ms) |

|---|---|---|---|

| Calf Spleen PNP | N9 | None | 282 |

| E. coli PNP | N9 | N7/N8 | 7900 |

Kinetic parameters for 8-azaguanine ribosylation

The E. coli enzyme produces fluorescent N8-β-D-riboside () alongside the primary N9-riboside, demonstrating atypical regioselectivity compared to natural purines .

Photochemical Reactions

Excited-state proton transfer creates multiple tautomeric forms with distinct fluorescence:

| Tautomer | Emission (nm) | Quantum Yield () |

|---|---|---|

| N(1)H-N(3)H | 395 | 0.33 |

| N(8)H | 430 | 0.41 |

| N(9)H | 367 | 0.09 |

Fluorescence parameters in aqueous methanol (pH 6.5)

This tautomerism enables real-time monitoring of enzymatic processes through fluorescence shifts of 40-60 nm during riboside formation .

Nucleophilic Substitution

Synthetic derivatization occurs through sequential transformations:

Key antiplatelet agents synthesized through this route show IC values of 0.8-3.2 μM against ADP-induced aggregation .

Acid-Base Behavior

The compound exhibits complex prototropic equilibria influencing reactivity:

| Species | pKa (HO) | Dominant Form at pH 7 |

|---|---|---|

| Cation | 2.1 | <1% |

| Neutral | 7.8 | 54% |

| Anion | 9.4 | 46% |

This pH-dependent speciation dictates reaction pathways, with the neutral form predominating under physiological conditions. The comprehensive reaction profile establishes this compound as a versatile scaffold for biochemical probes and pharmaceutical development.

Eigenschaften

IUPAC Name |

2H-triazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181745 | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273-40-5, 99331-25-6 | |

| Record name | Triazolopyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AZAPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.